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molecular formula C10H11ClN2O3 B8332255 N-(3-chloropropyl)-4-nitrobenzamide

N-(3-chloropropyl)-4-nitrobenzamide

Cat. No. B8332255
M. Wt: 242.66 g/mol
InChI Key: CRFHVQRXGDHOFE-UHFFFAOYSA-N
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Patent
US06570037B2

Procedure details

A solution of 10.62 g (44 mmol) N-(3-chloropropyl)-4nitrobenzamide (D3), 8.1 g (45 mmol) homoveratrylamine and 6.26 ml triethylamine in 200 ml methylene chloride was refluxed for 48h. The solvent was then concentrated in vacuo and the residue dissolved in water. The aqueous phase was first washed with methylene chloride, then made basic with aqueous NaOH and finally extracted twice with methylene chloride. This second organic phase was dried over MgSO4 and concentrated in vacuo affording 12 g of a crude residue. This residue was purified by chromatography on silicagel using CH2Cl2/MeOH/NH4OH: 85/10/5 to afford 4.4 g of the title compound as an yellow oil (free base).
Quantity
10.62 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
6.26 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][NH:5][C:6](=[O:16])[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1.[CH2:17]([NH2:29])[CH2:18][C:19]1[CH:28]=[CH:27][C:24]([O:25][CH3:26])=[C:21]([O:22][CH3:23])[CH:20]=1.C(N(CC)CC)C>C(Cl)Cl>[ClH:1].[CH3:23][O:22][C:21]1[CH:20]=[C:19]([CH2:18][CH2:17][NH:29][CH2:2][CH2:3][CH2:4][NH:5][C:6](=[O:16])[C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=2)[CH:28]=[CH:27][C:24]=1[O:25][CH3:26] |f:4.5|

Inputs

Step One
Name
Quantity
10.62 g
Type
reactant
Smiles
ClCCCNC(C1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
8.1 g
Type
reactant
Smiles
C(CC1=CC(OC)=C(OC)C=C1)N
Name
Quantity
6.26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
WASH
Type
WASH
Details
The aqueous phase was first washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
finally extracted twice with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This second organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
affording 12 g of a crude residue
CUSTOM
Type
CUSTOM
Details
This residue was purified by chromatography on silicagel

Outcomes

Product
Name
Type
product
Smiles
Cl.COC=1C=C(C=CC1OC)CCNCCCNC(C1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 23.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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